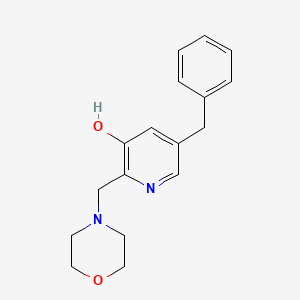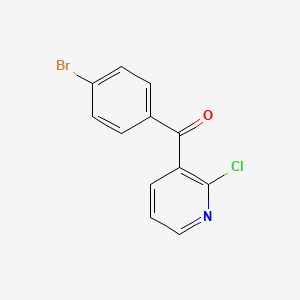![molecular formula C18H13NO4 B14161777 [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate CAS No. 330448-07-2](/img/structure/B14161777.png)
[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate is a complex organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenylethenyl group and an acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes under acidic or basic conditions. The reaction is followed by cyclization to form the benzoxazine ring. The final step involves the acetylation of the hydroxyl group to yield the acetate derivative. Common reagents used in this synthesis include acetic anhydride and pyridine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amine or thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its anti-inflammatory and anti-cancer properties, particularly in the inhibition of COX-2 enzyme .
Medicine
In medicine, the compound’s ability to inhibit enzymes like COX-2 suggests its potential use in developing anti-inflammatory drugs. Its structure-activity relationship (SAR) studies help in designing more potent and selective inhibitors .
Industry
Industrially, this compound is used in the synthesis of polymers and advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate involves its interaction with specific molecular targets, such as the COX-2 enzyme. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
4-oxo-(E)-2-hexenal: Known for its antibacterial activity and defensive roles in insects.
(E)-2-hexenal: Commonly found in plant volatiles and known for its antimicrobial properties.
(E)-2-octenal: Another volatile compound with antimicrobial and defensive properties.
Uniqueness
What sets [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate apart from these similar compounds is its benzoxazine ring structure, which imparts unique chemical and biological properties. Its ability to inhibit specific enzymes like COX-2 makes it a valuable compound in medicinal chemistry, whereas the simpler structures of the similar compounds are more commonly associated with antimicrobial and defensive roles in nature .
Properties
CAS No. |
330448-07-2 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C18H13NO4/c1-12(20)22-14-8-9-16-15(11-14)18(21)23-17(19-16)10-7-13-5-3-2-4-6-13/h2-11H,1H3/b10-7+ |
InChI Key |
LUDVEULFEIKDQU-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C=CC3=CC=CC=C3 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


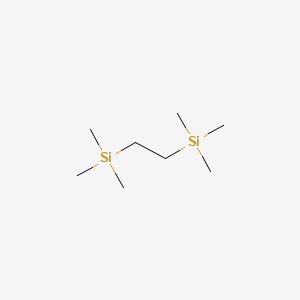
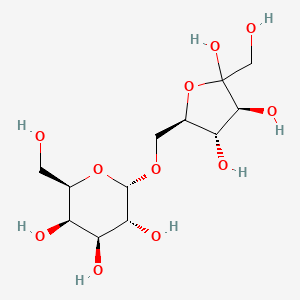
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
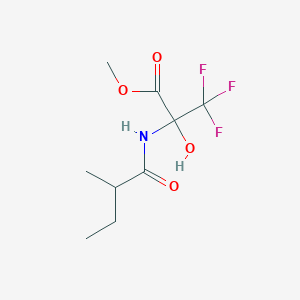
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
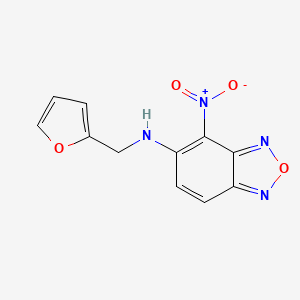

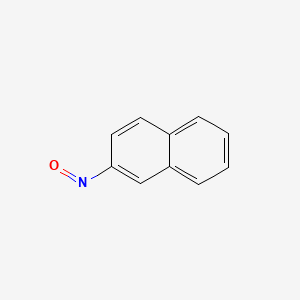
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
